2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, fluoro, and trimethylsilyl-ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-fluoropyridine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl group.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be obtained.
Oxidation Products: Oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alkanes or alkenes.
Scientific Research Applications
2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving pyridine derivatives.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine depends on its specific application
Molecular Targets: The chloro and fluoro substituents can form hydrogen bonds or halogen bonds with biological targets, while the trimethylsilyl-ethynyl group can participate in π-π interactions.
Pathways Involved: The compound can modulate pathways involving pyridine receptors or enzymes that interact with pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine: Similar structure but with a methyl group instead of a fluoro group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trimethylsilyl-ethynyl group.
Uniqueness
2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the combination of its chloro, fluoro, and trimethylsilyl-ethynyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(2-chloro-5-fluoropyridin-4-yl)ethynyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNSi/c1-14(2,3)5-4-8-6-10(11)13-7-9(8)12/h6-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNZGYFBUKGVGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.